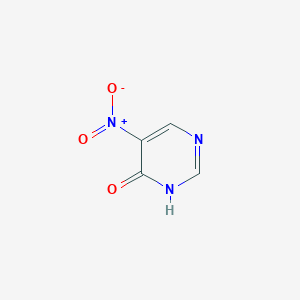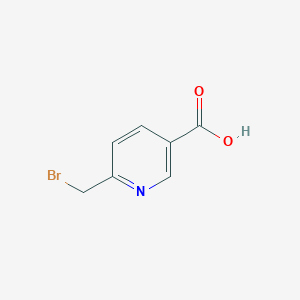
3-Formyl-1H-indazole-6-carboxylic acid
Overview
Description
“3-Formyl-1H-indazole-6-carboxylic acid” is a chemical compound with the molecular formula C9H6N2O3 and a molecular weight of 190.158 . It is used as a building block in pharmaceutical products .
Synthesis Analysis
The synthesis of indazole derivatives, including “3-Formyl-1H-indazole-6-carboxylic acid”, has been a subject of interest in organic chemistry. Various methods have been reported, such as the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
Molecular Structure Analysis
The molecular structure of “3-Formyl-1H-indazole-6-carboxylic acid” includes a formyl group (CHO) at the 3rd position and a carboxylic acid group (COOH) at the 6th position of the indazole ring . The InChI code for this compound is 1S/C9H6N2O3/c12-4-8-6-2-1-5 (9 (13)14)3-7 (6)10-11-8/h1-4H, (H,10,11) (H,13,14) .
Physical And Chemical Properties Analysis
It is stored at a temperature of 4°C . The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 521.9±30.0 °C at 760 mmHg .
Scientific Research Applications
- Application : 3-Formyl-1H-indazole-6-carboxylic acid is used in organic synthesis . It’s a building block used to create more complex molecules in the field of organic chemistry .
- Application : Indole derivatives are significant in natural products and drugs . They play a main role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- Method of Application : The synthesis of indole derivatives involves various chemical reactions, including cyclization, substitution, and addition reactions . The specific procedures and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : The outcomes are new indole derivatives with potential biological activity. These compounds could be further tested for their efficacy in treating various diseases .
Organic Synthesis
Synthesis of Indole Derivatives
- Application : This compound can be used in the synthesis of indazole derivatives, which are significant in natural products and drugs . These derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various types of disorders in the human body .
- Method of Application : The synthesis of indazole derivatives involves various chemical reactions, including cyclization, substitution, and addition reactions . The specific procedures and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : The outcomes are new indazole derivatives with potential biological activity. These compounds could be further tested for their efficacy in treating various diseases .
Synthesis of Indazole Derivatives
Synthesis of Specific Compounds
- Application : This compound can be used in combustion studies . The enthalpy of formation for indazoles, including 3-Formyl-1H-indazole-6-carboxylic acid, is a critical parameter in these studies .
- Method of Application : The compound is combusted in the presence of auxiliary materials such as Vaseline and benzoic acid . The heat released during the combustion process is measured to determine the enthalpy of formation .
- Results or Outcomes : The outcomes of these studies include the determination of the enthalpy of formation for the compound, which is a critical parameter in thermodynamic calculations .
- Application : Indazole derivatives, including those derived from 3-Formyl-1H-indazole-6-carboxylic acid, are increasingly being used in the development of bioactive compounds . These compounds are particularly useful in the design of tyrosine kinase and threonine kinase inhibitors .
- Method of Application : The synthesis of these bioactive compounds involves various chemical reactions, including cyclization, substitution, and addition reactions . The specific procedures and technical details would depend on the particular derivative being synthesized.
- Results or Outcomes : The outcomes are new bioactive compounds with potential therapeutic applications. These compounds could be further tested for their efficacy in treating various diseases .
Combustion Studies
Synthesis of Bioactive Compounds
Safety And Hazards
properties
IUPAC Name |
3-formyl-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-8-6-2-1-5(9(13)14)3-7(6)10-11-8/h1-4H,(H,10,11)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRKNZOHAZLZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619278 | |
| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-1H-indazole-6-carboxylic acid | |
CAS RN |
319474-35-6 | |
| Record name | 3-Formyl-1H-indazole-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319474-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Formyl-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-formyl-1H-indazole-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1342974.png)

![5-Bromo-1,3-dihydro-benzo[c]isothiazole 2,2-dioxide](/img/structure/B1342981.png)








